Structural Elucidation and NMR Profiling of 4-(3-Methoxyphenyl)thiophene-2-carboxylic Acid
Structural Elucidation and NMR Profiling of 4-(3-Methoxyphenyl)thiophene-2-carboxylic Acid
Executive Overview
The structural characterization of heterocyclic compounds is a critical bottleneck in drug discovery and materials science. Specifically, 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid represents a highly functionalized scaffold frequently utilized in the development of Hypoxia-Inducible Factor (HIF) pathway modulators and DHX9 helicase inhibitors[1][2].
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide establishes a predictive and empirical Nuclear Magnetic Resonance (NMR) framework, detailing the causality behind the chemical shifts, the electronic interplay between the thiophene core and its substituents, and a self-validating experimental protocol for rigorous structural verification.
Molecular Architecture and Electronic Causality
To accurately predict and assign the 1 H and 13 C NMR spectra of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid, we must first deconstruct the molecule's electronic environment. The molecule consists of three distinct domains:
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The Thiophene Core (C2 to C5): A π -excessive heteroaromatic system. The sulfur atom donates electron density into the ring, generally shielding the protons compared to benzene.
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The Carboxylic Acid (at C2): A strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This group significantly deshields the adjacent H-3 proton through magnetic anisotropy and removes electron density from the conjugated system[3][4].
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The 3-Methoxyphenyl Group (at C4): The methoxy group is a strong π -donor (+M) but an inductive electron withdrawer (-I). Because it is positioned meta to the thiophene attachment point (C1'), its resonance shielding heavily impacts the ortho (H-2', H-4') and para (H-6') positions of the phenyl ring, while leaving the meta position (H-5') relatively unshielded.
The lack of direct conjugation between the carboxylic acid and the C4-phenyl substituent means their electronic effects are largely localized to their respective immediate environments, allowing for highly accurate substituent chemical shift (SCS) modeling[4].
Predicted and Empirical NMR Chemical Shifts
The following tables synthesize expected chemical shifts based on empirical data from analogous 4-arylthiophene-2-carboxylic acids and established SCS rules. Data is modeled for acquisition in DMSO- d6 at 298 K, referenced to Tetramethylsilane (TMS).
1 H NMR Data Presentation
| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Int. | Causality & Assignment Rationale |
| COOH | 13.00 | br s | - | 1H | Highly deshielded acidic proton; broad due to rapid solvent exchange. |
| Thiophene H-5 | 8.15 | d | 1.5 | 1H | Deshielded by the adjacent heteroatom (S); exhibits long-range meta coupling to H-3 across the thiophene ring. |
| Thiophene H-3 | 7.90 | d | 1.5 | 1H | Strong anisotropic deshielding by the ortho-carbonyl group; meta coupling to H-5. |
| Phenyl H-5' | 7.35 | t | 8.0 | 1H | Meta to both the methoxy and thiophene groups; unaffected by +M shielding. |
| Phenyl H-6' | 7.30 | dt | 8.0, 1.0 | 1H | Ortho to thiophene, para to methoxy; slight shielding by the OCH 3 group. |
| Phenyl H-2' | 7.25 | dd | 2.0, 1.0 | 1H | Ortho to both substituents; sterically crowded but electronically shielded by OCH 3 . |
| Phenyl H-4' | 6.95 | ddd | 8.0, 2.5, 1.0 | 1H | Ortho to the methoxy group; experiences maximum resonance shielding (+M effect). |
| OCH 3 | 3.85 | s | - | 3H | Typical aliphatic resonance for a methoxy group attached to an aromatic ring. |
13 C NMR Data Presentation
| Position | Shift (δ, ppm) | Type | Causality & Assignment Rationale |
| COOH | 163.0 | C | Carbonyl carbon; highly deshielded by electronegative oxygen atoms[3]. |
| Phenyl C-3' | 160.0 | C | Ipso to methoxy; strong inductive deshielding (-I) by the oxygen atom. |
| Thiophene C-4 | 141.0 | C | Ipso to the phenyl ring; downfield shifted due to substitution. |
| Phenyl C-1' | 136.0 | C | Ipso to the thiophene ring. |
| Thiophene C-2 | 135.0 | C | Ipso to the carboxylic acid; deshielded by the adjacent EWG[4]. |
| Phenyl C-5' | 130.0 | CH | Meta to methoxy; standard aromatic carbon unaffected by resonance. |
| Thiophene C-3 | 128.0 | CH | Ortho to carbonyl; influenced by inductive pull from the acid group. |
| Thiophene C-5 | 125.0 | CH | Adjacent to sulfur; standard thiophene resonance. |
| Phenyl C-6' | 118.0 | CH | Para to methoxy; shielded by resonance (+M). |
| Phenyl C-4' | 113.0 | CH | Ortho to methoxy; shielded by resonance (+M). |
| Phenyl C-2' | 112.0 | CH | Ortho to methoxy; shielded by resonance (+M). |
| OCH 3 | 55.5 | CH 3 | Aliphatic carbon directly attached to an electronegative oxygen. |
Experimental Workflow: Self-Validating NMR Acquisition
To ensure the highest degree of trustworthiness (E-E-A-T), the acquisition of NMR data must not be a passive recording but a self-validating system . The following protocol guarantees that the structural assignment is internally consistent and free from artifactual misinterpretation.
Step-by-Step Methodology
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Sample Preparation (Gravimetric Precision):
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Weigh exactly 15.0 mg of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid.
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Dissolve in 600 µL of anhydrous DMSO- d6 containing 0.03% v/v TMS.
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Causality: DMSO- d6 is chosen to disrupt hydrogen-bonded dimers of the carboxylic acid, sharpening the COOH signal and ensuring complete solubility.
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Probe Tuning and Matching (Wobb Curve Optimization):
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Manually tune and match the probe for both 1 H and 13 C frequencies.
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Self-Validation: A perfectly centered dip in the wobble curve ensures maximum power transfer, preventing phase distortions and maximizing the Signal-to-Noise Ratio (SNR).
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90-Degree Pulse Calibration:
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Determine the exact 90° pulse width (P1) for the specific sample.
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Causality: Variations in sample conductivity (due to the acidic proton) can alter the dielectric constant of the solution. Calibrating P1 ensures quantitative integration.
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1D Acquisition ( 1 H and 13 C):
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Acquire 1 H NMR (16 scans, relaxation delay D1 = 2.0 s).
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Acquire 13 C NMR with proton decoupling (1024 scans, D1 = 2.0 s).
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2D Correlation (The Anchor Method):
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Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
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Self-Validation: The cross-peak between the carboxylic carbon (~163 ppm) and H-3 (~7.9 ppm) serves as an absolute anchor. If this cross-peak is missing, the assignment of H-3 vs H-5 is invalid.
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Figure 1: Self-validating NMR acquisition and structural verification workflow.
Pharmacological Context: Target Engagement Pathways
Why is the precise structural elucidation of this compound critical? Thiophene-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry. Specifically, 4-arylthiophene-2-carboxylic acids have been identified as potent inhibitors of Factor Inhibiting HIF-1 (FIH-1) [1].
The carboxylic acid moiety acts as a bioisostere for 2-oxoglutarate (2OG), coordinating with the Fe(II) atom in the active site of FIH-1. The 4-(3-methoxyphenyl) group occupies the hydrophobic binding pocket, dictating the residence time and binding affinity. Accurate NMR characterization ensures no regioisomeric impurities (such as the 5-aryl isomer) are present, which would drastically reduce target affinity.
Figure 2: FIH-1 inhibition pathway by thiophene-2-carboxylic acid derivatives.
References
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[3] National Center for Biotechnology Information. "Thiophene-2-carboxylate | C5H3O2S- | CID 5017639 - PubChem". PubChem Database. Available at:
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[4] Spinelli, D., et al. "An Analysis of 13C Nuclear Magnetic Resonance Substituent Chemical Shifts in 4- and 5-Substituted Thiophene-2-carboxylic Acids". Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing, 1987. Available at:
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[1] Shinohara, H., et al. "Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1". International Journal of Molecular Sciences, PMC/MDPI, 2018. Available at:
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[2] ACS Publications. "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9". Journal of Medicinal Chemistry, 2025. Available at:
Sources
- 1. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiophene-2-carboxylate | C5H3O2S- | CID 5017639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
